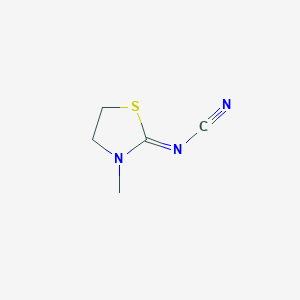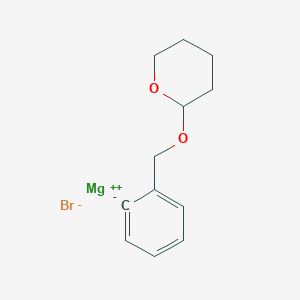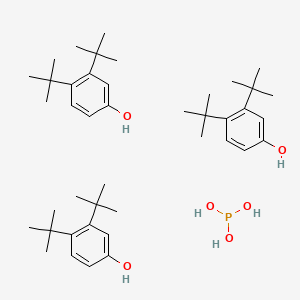
3,4-Ditert-butylphenol;phosphorous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Ditert-butylphenol;phosphorous acid is a compound that combines the structural features of both 3,4-Ditert-butylphenol and phosphorous acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Ditert-butylphenol typically involves the alkylation of phenol with isobutene in the presence of an acid catalyst . Phosphorous acid can be prepared by the hydrolysis of phosphorus trichloride with water . The combination of these two compounds can be achieved through a series of reactions that involve the formation of ester or ether linkages under controlled conditions.
Industrial Production Methods
Industrial production of 3,4-Ditert-butylphenol involves large-scale alkylation processes using phenol and isobutene. Phosphorous acid is produced industrially by the reaction of phosphorus trichloride with water, followed by purification steps to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Ditert-butylphenol;phosphorous acid undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like halogens and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
3,4-Ditert-butylphenol;phosphorous acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of resins, plastics, and other industrial materials.
Mécanisme D'action
The mechanism of action of 3,4-Ditert-butylphenol;phosphorous acid involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can act as an antioxidant by scavenging free radicals, while the phosphorous acid moiety can interact with metal ions and other biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the phosphorous acid moiety.
Bisphosphonates: Share the phosphorous acid moiety but differ in their overall structure and applications
Uniqueness
3,4-Ditert-butylphenol;phosphorous acid is unique due to its combination of phenolic and phosphorous acid functionalities, which confer distinct chemical and biological properties. This dual functionality makes it versatile for various applications in research and industry .
Propriétés
Numéro CAS |
105434-71-7 |
|---|---|
Formule moléculaire |
C42H69O6P |
Poids moléculaire |
701.0 g/mol |
Nom IUPAC |
3,4-ditert-butylphenol;phosphorous acid |
InChI |
InChI=1S/3C14H22O.H3O3P/c3*1-13(2,3)11-8-7-10(15)9-12(11)14(4,5)6;1-4(2)3/h3*7-9,15H,1-6H3;1-3H |
Clé InChI |
DNEGWUZQYZHSQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=C(C=C1)O)C(C)(C)C.CC(C)(C)C1=C(C=C(C=C1)O)C(C)(C)C.CC(C)(C)C1=C(C=C(C=C1)O)C(C)(C)C.OP(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


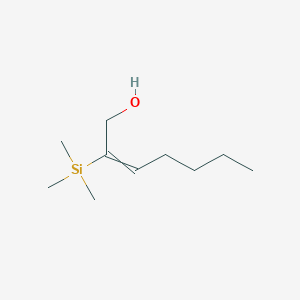
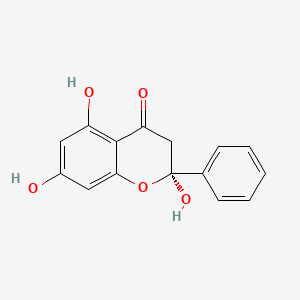
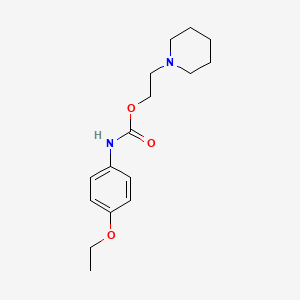
![4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol](/img/structure/B14331316.png)
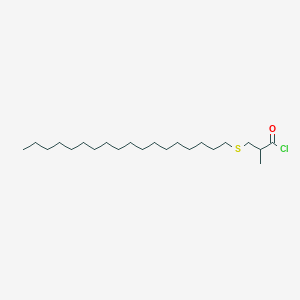
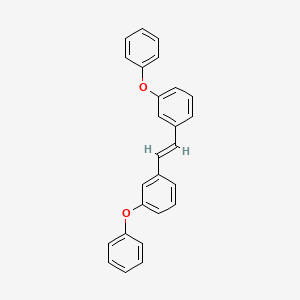
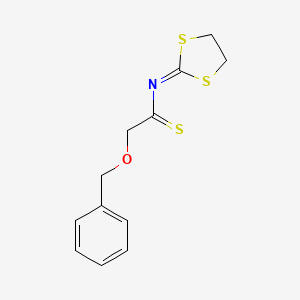
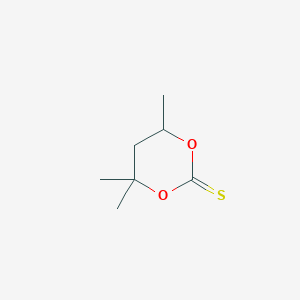

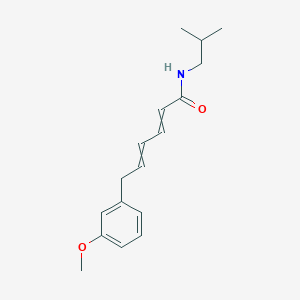
![6-Ethylspiro[2.5]octane](/img/structure/B14331355.png)
![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
